molecular formula C8H6ClNaO5S B3366023 Sodium 4-[(chloroacetyl)oxy]benzene-1-sulfonate CAS No. 130952-27-1

Sodium 4-[(chloroacetyl)oxy]benzene-1-sulfonate

Cat. No.: B3366023
CAS No.: 130952-27-1
M. Wt: 272.64 g/mol
InChI Key: JJPPYKWVLXMVHG-UHFFFAOYSA-M
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Description

Sodium 4-[(chloroacetyl)oxy]benzene-1-sulfonate is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. It is characterized by its sulfonate group, which imparts unique properties, making it a valuable compound for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 4-[(chloroacetyl)oxy]benzene-1-sulfonate typically involves the reaction of 4-hydroxybenzenesulfonic acid with chloroacetyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The final product is then purified and dried for commercial use.

Chemical Reactions Analysis

Types of Reactions: Sodium 4-[(chloroacetyl)oxy]benzene-1-sulfonate undergoes various chemical reactions, including:

    Substitution Reactions: The chloroacetyl group can be substituted with other nucleophiles.

    Hydrolysis: The compound can hydrolyze under acidic or basic conditions to form 4-hydroxybenzenesulfonic acid and chloroacetic acid.

    Oxidation and Reduction: It can participate in redox reactions depending on the reagents used.

Common Reagents and Conditions:

    Substitution: Nucleophiles such as amines or thiols under mild conditions.

    Hydrolysis: Acidic or basic aqueous solutions.

    Oxidation: Strong oxidizing agents like potassium permanganate.

Major Products Formed:

    Substitution: Various substituted derivatives depending on the nucleophile.

    Hydrolysis: 4-Hydroxybenzenesulfonic acid and chloroacetic acid.

    Oxidation: Oxidized derivatives of the benzene ring.

Scientific Research Applications

Sodium 4-[(chloroacetyl)oxy]benzene-1-sulfonate finds applications in several scientific research areas:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in biochemical assays and as a labeling reagent for biomolecules.

    Medicine: Investigated for its potential use in drug development and as a diagnostic tool.

    Industry: Utilized in the production of surfactants and as a component in various industrial formulations.

Mechanism of Action

The mechanism of action of Sodium 4-[(chloroacetyl)oxy]benzene-1-sulfonate involves its interaction with specific molecular targets. The sulfonate group enhances its solubility and reactivity, allowing it to participate in various biochemical pathways. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications that can alter their function.

Comparison with Similar Compounds

    Sodium dodecylbenzenesulfonate: Another sulfonate compound used as a surfactant.

    Sodium laureth sulfate: A widely used surfactant in personal care products.

    Sodium 2-acryloxy ethan-1-oxy(3-pentadecyl) benzene sulfonate: A sulfonated surfactant derived from renewable resources.

Uniqueness: Sodium 4-[(chloroacetyl)oxy]benzene-1-sulfonate is unique due to its chloroacetyl group, which imparts distinct reactivity compared to other sulfonate compounds. This makes it particularly valuable in applications requiring specific chemical modifications and interactions.

Properties

IUPAC Name

sodium;4-(2-chloroacetyl)oxybenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO5S.Na/c9-5-8(10)14-6-1-3-7(4-2-6)15(11,12)13;/h1-4H,5H2,(H,11,12,13);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJPPYKWVLXMVHG-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC(=O)CCl)S(=O)(=O)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNaO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60635039
Record name Sodium 4-[(chloroacetyl)oxy]benzene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60635039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130952-27-1
Record name Sodium 4-[(chloroacetyl)oxy]benzene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60635039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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